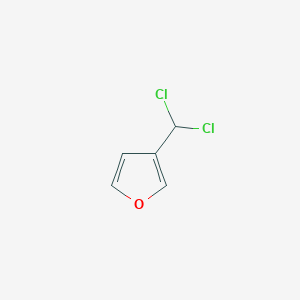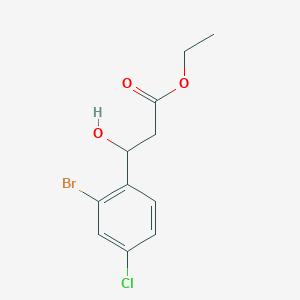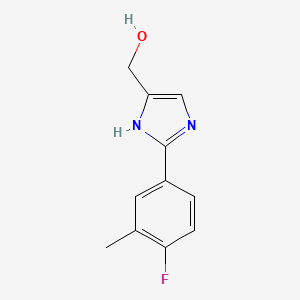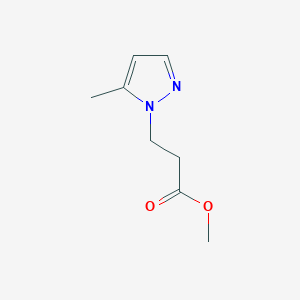
Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic pyrazole attacks the electrophilic carbon-carbon double bond of methyl acrylate, followed by proton transfer and esterification.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as bases or transition metal complexes, can enhance the reaction rate and yield. Purification is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers or catalysts.
作用机制
The mechanism of action of Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to inhibition or activation of the target.
相似化合物的比较
- Methyl 3-(1H-pyrazol-1-yl)propanoate
- Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
- 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
Comparison: Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable candidate for specific applications in drug design and materials science.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
methyl 3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-7-3-5-9-10(7)6-4-8(11)12-2/h3,5H,4,6H2,1-2H3 |
InChI 键 |
QPLQAEFVLRDVMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=NN1CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


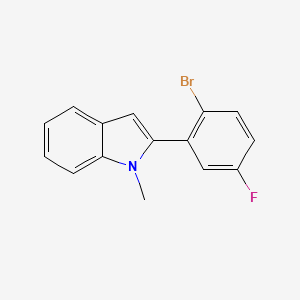

![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
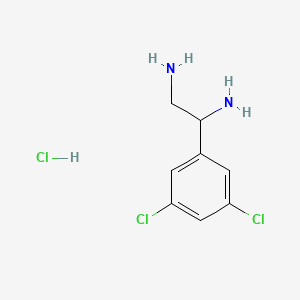

![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
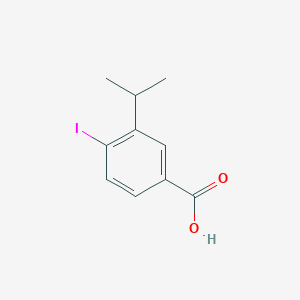
![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)

